N-(diphenylmethyl)-5-methylfuran-2-carboxamide

Catalog No.
S6127911
CAS No.
M.F
C19H17NO2
M. Wt
291.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(diphenylmethyl)-5-methylfuran-2-carboxamide

Product Name

N-(diphenylmethyl)-5-methylfuran-2-carboxamide

IUPAC Name

N-benzhydryl-5-methylfuran-2-carboxamide

Molecular Formula

C19H17NO2

Molecular Weight

291.3 g/mol

InChI

InChI=1S/C19H17NO2/c1-14-12-13-17(22-14)19(21)20-18(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-13,18H,1H3,(H,20,21)

InChI Key

VRUAVHDROQUFMB-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(O1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3

Description

The exact mass of the compound N-(diphenylmethyl)-5-methyl-2-furamide is 291.125928785 g/mol and the complexity rating of the compound is 340. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(diphenylmethyl)-5-methylfuran-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a furan ring and an amide functional group. The compound features a diphenylmethyl group attached to the nitrogen of the amide, along with a methyl group on the furan ring. This structural arrangement contributes to its potential biological activity and chemical reactivity. The compound has garnered interest in medicinal chemistry due to its unique properties and potential applications.

Typical of amides and furan derivatives:

  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
  • Reduction: The carbonyl group in the amide can be reduced to form an amine using reducing agents like lithium aluminum hydride.
  • Substitution Reactions: The furan ring may undergo electrophilic substitution reactions, enabling the introduction of various substituents.

Research has indicated that compounds containing furan and amide functionalities exhibit diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. Specifically, derivatives of furan-2-carboxamides have been studied for their potential as therapeutic agents against various diseases. The unique structural features of N-(diphenylmethyl)-5-methylfuran-2-carboxamide may enhance its interaction with biological targets, making it a candidate for further pharmacological evaluation.

The synthesis of N-(diphenylmethyl)-5-methylfuran-2-carboxamide typically involves several steps:

  • Preparation of 5-Methylfuran-2-carboxylic Acid: This can be synthesized from furfuryl alcohol or other furan derivatives through oxidation processes.
  • Formation of Amide: The carboxylic acid is then reacted with diphenylmethylamine in the presence of coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) to facilitate the formation of the amide bond.
  • Purification: The final product is purified using techniques such as column chromatography to achieve the desired purity.

N-(diphenylmethyl)-5-methylfuran-2-carboxamide has potential applications in various fields:

  • Pharmaceuticals: Due to its possible biological activities, it may serve as a lead compound for drug development targeting infectious diseases or cancer.
  • Chemical Research: It can be used as a building block in organic synthesis for creating more complex molecules.
  • Material Science: Its unique properties may find applications in developing new materials or polymers.

Studies on similar compounds have shown that furan-based derivatives can interact with biological macromolecules such as proteins and nucleic acids. Investigating the binding affinity and mechanism of action of N-(diphenylmethyl)-5-methylfuran-2-carboxamide with specific targets could provide insights into its therapeutic potential. Techniques such as X-ray crystallography and NMR spectroscopy are often employed in these studies to elucidate the interactions at a molecular level.

Several compounds share structural similarities with N-(diphenylmethyl)-5-methylfuran-2-carboxamide, including:

Compound NameStructureNotable Features
5-Nitro-N,N-diphenylfuran-2-carboxamideStructureContains a nitro group, enhancing electron-withdrawing properties.
4-[(2-Carbamoylphenoxy)methyl]-5-methylfuran-2-carboxamide-Features a carbamoyl group that may influence solubility and reactivity.
5-(4-Nitrophenyl)furan-2-carboxylic Acid-Exhibits potential antitubercular activity; structurally similar but lacks the amide functionality.

Uniqueness

N-(diphenylmethyl)-5-methylfuran-2-carboxamide is unique due to its specific combination of the diphenylmethyl moiety and furan structure, which may contribute to distinct biological activities compared to other derivatives. Its potential interactions with biological systems could lead to novel therapeutic applications not observed in similar compounds.

XLogP3

4.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

291.125928785 g/mol

Monoisotopic Mass

291.125928785 g/mol

Heavy Atom Count

22

Dates

Modify: 2024-04-15

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